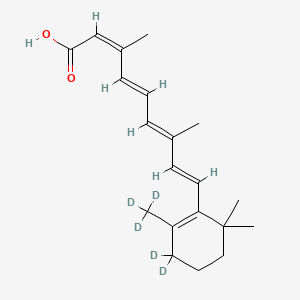

Retinoic-4,4,18,18,18-d5 acid

概要

説明

13-シス-レチノイン酸-d5は、イソトレチノインとして一般的に知られている13-シス-レチノイン酸の重水素化形態です。この化合物は、ビタミンAの誘導体である合成レチノイドです。 ガスクロマトグラフィーまたは液体クロマトグラフィー-質量分析法による13-シス-レチノイン酸の定量のための内部標準として、主に科学研究で使用されます 。重水素標識は、分析手順中に非標識化合物と区別するのに役立ちます。

作用機序

13-シス-レチノイン酸-d5の作用機序は、13-シス-レチノイン酸と同様です。それは核レチノイン酸受容体に結合し、次に細胞の分化と増殖に関与する遺伝子発現を調節します。 この結合は皮脂腺に影響を与え、皮脂の産生と炎症を減らし、重症のニキビの治療に効果的です 。さらに、レチノイド代謝に関与する酵素の活性を影響を与え、その生物学的効果をさらに調節します。

類似化合物:

オール-トランス-レチノイン酸: ニキビや特定の種類の癌の治療に使用される別の形態のレチノイン酸。

9-シス-レチノイン酸: レチノイドX受容体の活性化における役割で知られています。

トレチノイン: ニキビ治療のために局所的に使用されるレチノイン酸の異性体。

独自性: 13-シス-レチノイン酸-d5は、重水素標識のために独特です。これは、分析アプリケーションにおいて明確な利点を提供します。 重水素原子は、非標識化合物とは簡単に区別できるため、複雑な生物学的マトリックスにおける正確な定量と分析が可能になります .

結論として、13-シス-レチノイン酸-d5は、科学研究において貴重な化合物であり、化学、生物学、医学、産業など、さまざまな分野におけるユーティリティを高める独自の特性を提供します。

生化学分析

Cellular Effects

Retinoic-4,4,18,18,18-d5 acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It plays a significant role in cell differentiation by promoting the maturation of specific cell types, such as neurons and immune cells . This compound also affects cell signaling pathways by modulating the activity of transcription factors and other signaling molecules . For example, it can enhance the differentiation of naïve T and B cells and promote the expression of chemokine receptors and integrins, which are essential for immune cell trafficking . Furthermore, this compound regulates cellular metabolism by influencing the expression of genes involved in glycolysis, lipid metabolism, and oxidative phosphorylation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to nuclear receptors, such as RARs and RXRs, which regulate gene expression . Upon binding to these receptors, this compound induces conformational changes that allow the receptors to interact with coactivators or corepressors, leading to the activation or repression of target genes . This process involves the recruitment of chromatin remodeling complexes and the modification of histones, which alter the accessibility of DNA to the transcriptional machinery . Additionally, this compound can modulate the activity of other signaling pathways, such as the Wnt and Notch pathways, by interacting with their components or regulating the expression of their target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that high concentrations of this compound can promote the transparency of corneal organoids and the neuroretinal development in retinal organoids . Prolonged exposure to high levels of this compound can inhibit the maturation of photoreceptors and decrease the pigmentation levels of retinal pigment epithelium (RPE) organoids . These temporal effects highlight the importance of carefully controlling the concentration and duration of this compound exposure in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can promote cell differentiation and enhance immune responses . At high doses, it can cause toxic or adverse effects, such as retinoic acid syndrome, which is characterized by fever, dyspnea, and acute respiratory distress . Additionally, high doses of this compound can lead to liver toxicity and other systemic side effects . These findings underscore the importance of determining the optimal dosage of this compound for therapeutic applications and minimizing potential adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including its synthesis, degradation, and regulation of gene expression. The synthesis of this compound involves the oxidation of retinaldehyde by RALDHs, followed by the conversion of retinol to retinaldehyde by alcohol dehydrogenases (ADHs) and short-chain dehydrogenases/reductases (SDRs) . The degradation of this compound is mediated by cytochrome P450 enzymes, which convert it into inactive metabolites, such as 4-oxo-retinoic acid . These metabolic pathways are tightly regulated to maintain the appropriate levels of this compound in cells and tissues .

準備方法

合成経路と反応条件: 13-シス-レチノイン酸-d5の合成には、13-シス-レチノイン酸の重水素化が含まれます。一般的な方法の1つには、3-メチル-5-(2,6,6-トリメチル-1-シクロヘキセン-1-イル)-2,4-ペンタジエニル)-トリフェニルホスホニウムクロリドと5-ヒドロキシ-4-メチル-2(5H)-フランノンを、溶媒としてエタノール、塩基として水酸化カリウムを用い、-5~0°Cの温度で反応させることが含まれます。 生成したレチノイン酸の混合物を、次にパラジウム錯体で処理することによって13-シス-レチノイン酸に異性化する .

工業生産方法: 13-シス-レチノイン酸-d5の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と純度を確保するための反応条件の厳格な制御が含まれます。重水素化試薬と溶媒を使用することは、合成全体を通して重水素標識を維持するために不可欠です。

化学反応の分析

反応の種類: 13-シス-レチノイン酸-d5は、次のようなさまざまな化学反応を起こします。

酸化: 13-シス-4-オキソレチノイン酸を生成するために酸化することができます。

還元: 還元反応は、それをレチノールに戻すことができます。

異性化: それは、オール-トランス-レチノイン酸などの他の形態のレチノイン酸に異性化することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化リチウムアルミニウムなどの還元剤が使用されます。

異性化: 異性化は、パラジウムなどの触媒の存在下で、光または熱によって誘導することができます。

主な生成物:

酸化: 13-シス-4-オキソレチノイン酸。

還元: レチノール。

異性化: オール-トランス-レチノイン酸。

4. 科学研究の応用

13-シス-レチノイン酸-d5は、その安定性と区別可能な特性により、科学研究で広く使用されています。その応用には、次のようなものがあります。

化学: レチノイン酸の定量のための分析化学における内部標準として使用されます。

生物学: 細胞の分化とアポトーシスにおける役割について研究されています。

医学: 脳腫瘍や膵臓がんを含むさまざまな癌の治療における可能性について調査されています.

産業: 医薬品や化粧品の開発に利用されています。

科学的研究の応用

13-cis-Retinoic Acid-d5 is extensively used in scientific research due to its stability and distinguishable properties. Some of its applications include:

Chemistry: Used as an internal standard in analytical chemistry for the quantification of retinoic acids.

Biology: Studied for its role in cellular differentiation and apoptosis.

Medicine: Investigated for its potential in treating various cancers, including brain and pancreatic cancers.

Industry: Utilized in the development of pharmaceuticals and cosmetic products.

類似化合物との比較

All-trans-Retinoic Acid: Another form of retinoic acid used in the treatment of acne and certain types of cancer.

9-cis-Retinoic Acid: Known for its role in activating retinoid X receptors.

Tretinoin: An isomer of retinoic acid used topically for acne treatment.

Uniqueness: 13-cis-Retinoic Acid-d5 is unique due to its deuterium labeling, which provides a distinct advantage in analytical applications. The deuterium atoms make it easily distinguishable from non-labeled compounds, allowing for precise quantification and analysis in complex biological matrices .

特性

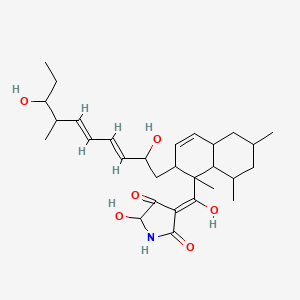

IUPAC Name |

(2Z,4E,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8+,16-14-/i3D3,10D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHGAZHPCJJPHSC-UTAVKCRPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CCC(C(=C1C([2H])([2H])[2H])/C=C/C(=C/C=C/C(=C\C(=O)O)/C)/C)(C)C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]carbamate](/img/structure/B1146108.png)

![2-[4-[2-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]acetic acid](/img/structure/B1146117.png)